1-((1-ethyl-1H-imidazol-2-yl)methyl)-4-methylpiperazine is an organic compound characterized by the presence of both imidazole and piperazine rings. It is a member of the piperazine family, which includes numerous derivatives known for their diverse biological activities. The compound's structure allows it to act as a potential ligand in biochemical assays and as a building block in the synthesis of more complex molecules. Its IUPAC name is 1-[(1-ethyl-1H-imidazol-2-yl)methyl]piperazine, and it has the CAS number 1311315-76-0.
The synthesis of 1-((1-ethyl-1H-imidazol-2-yl)methyl)-4-methylpiperazine typically involves a straightforward reaction between 1-ethyl-1H-imidazole and piperazine. A common synthetic route employs potassium carbonate as a base in an aprotic solvent such as acetonitrile. The reaction is generally conducted at room temperature with stirring for an extended period, often overnight, with progress monitored by thin-layer chromatography (TLC).
In industrial settings, similar methods are scaled up using continuous flow reactors to enhance efficiency and yield. Automation in these processes can significantly streamline production.
The molecular formula of 1-((1-ethyl-1H-imidazol-2-yl)methyl)-4-methylpiperazine is C10H18N4, indicating it contains ten carbon atoms, eighteen hydrogen atoms, and four nitrogen atoms. The compound features two primary functional groups: an imidazole ring and a piperazine ring.
Key structural data includes:
This structural configuration enables various interactions with biological targets.
1-((1-ethyl-1H-imidazol-2-yl)methyl)-4-methylpiperazine can participate in several chemical reactions:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may be performed using lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, particularly at the imidazole ring where various functional groups can be introduced.
Common reagents and conditions include:
The products formed depend on the specific conditions applied during these reactions.
The mechanism of action for 1-((1-ethyl-1H-imidazol-2-yl)methyl)-4-methylpiperazine involves its interaction with biological targets through its imidazole and piperazine moieties. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects. For instance, its role as a ligand suggests that it may bind to specific receptors or enzymes, influencing their activity .
The physical properties of 1-((1-ethyl-1H-imidazol-2-yl)methyl)-4-methylpiperazine include:
Chemical properties include:
Relevant data regarding its stability indicates that it is sensitive to light and moisture, requiring careful storage conditions to maintain integrity .
The compound has several applications across various scientific fields:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays, it may facilitate studies on enzyme kinetics or receptor binding.
Medicine: There is ongoing research into its therapeutic properties, particularly concerning antimicrobial and anticancer activities. Its derivatives have shown promise in anti-inflammatory applications as well .
Industry: Utilized in developing new materials and catalysts due to its unique structural features .
The construction of the 1-ethylimidazole subunit typically employs Debus-Radziszewski cyclocondensation, a classical approach involving a three-component reaction between a 1,2-dicarbonyl compound, an aldehyde, and an amine source. For 1-ethyl-1H-imidazole synthesis, glyoxal serves as the dicarbonyl component, propionaldehyde provides the ethyl substituent precursor, and ammonium acetate acts as the nitrogen donor. This exothermic reaction proceeds under mild conditions (25–60°C) in aqueous or alcoholic solvents, yielding the 1-ethylimidazole core after in situ dehydration [2]. Alternative pathways include:
Table 1: Cyclocondensation Approaches for 1-Ethylimidazole Synthesis
Method | Reactants | Conditions | Yield (%) |
---|---|---|---|
Debus-Radziszewski | Glyoxal, propionaldehyde, NH₄OAc | H₂O/EtOH, 50°C, 2h | 75–85 |
Radziszewski Modified | Glyoxal, propionaldehyde, EtNH₂·HCl | MeOH, reflux, 3h | 80–88 |
Paal-Knorr Variant | 1,2-Dicarbonyl, aminoaldehyde | AcOH, Δ, 4h | 60–70 |
Critical regiochemical control is achieved through stoichiometric tuning, ensuring selective ethyl group incorporation at the imidazole nitrogen (N1) rather than C2/C4 positions [2] [10].
Functionalization of the piperazine ring at N1 occurs via N-alkylation or N-acylation strategies. Synthesis of the key intermediate 4-methylpiperazine involves reductive amination of piperazine with formaldehyde under hydrogenation conditions (H₂, Pd/C) or using sodium cyanoborohydride, yielding N-methylpiperazine with >90% selectivity [6] [1]. Subsequent C4-functionalization requires selective monoalkylation at the secondary amine:
Steric hindrance from the C2-methyl group in 1-methylpiperazine significantly influences reaction kinetics, necessitating elevated temperatures (80–100°C) for complete conversion [1].
While not directly applicable to the target molecule (lacking aryl groups), Buchwald-Hartwig amination remains pivotal for synthesizing advanced intermediates. This palladium-catalyzed C–N coupling enables attachment of piperazine to (hetero)aryl halides, forming N-arylpiperazines prevalent in pharmaceutical scaffolds [1] [6]. Key adaptations include:
For target molecule synthesis, this methodology could construct imidazole-piperazine hybrids via coupling of 4-methylpiperazine with 2-haloethylimidazoles, though direct alkylation remains more efficient.
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) enables modular assembly of imidazole-piperazine architectures. The strategy involves:
Table 2: Click Chemistry Approaches for Imidazole-Piperazine Conjugates
Azide Component | Alkyne Component | Catalyst System | Yield (%) |
---|---|---|---|
1-Ethyl-2-(azidomethyl)imidazole | 4-methyl-1-(prop-2-yn-1-yl)piperazine | CuSO₄/NaAsc, H₂O/t-BuOH | 92 |
4-Azidomethyl-1-ethylimidazole | 1-methyl-4-(prop-2-yn-1-yl)piperazine | CuI/DIPEA, DMF | 88 |
Though the triazole-linked product differs from the target molecule, this method exemplifies rapid diversification strategies for related scaffolds [5] [7].
tert-Butoxycarbonyl (Boc) protection is indispensable for piperazine functionalization when regioisomeric products are possible. In target molecule synthesis, Boc directs alkylation to the piperazine N4-position:
Solvent-controlled mono-Boc protection prevents di-Boc formation, with hexafluoroisopropanol (HFIP) enabling chemoselectivity >98% without affecting the imidazole NH (if present) [6].
Selective N-dealkylation resolves overalkylation byproducts. Key methods include:
Dealkylation order follows: N-benzyl > N-allyl > N-ethyl > N-methyl, allowing selective removal of larger groups when present [9].
Reductive amination between 1-ethyl-1H-imidazole-2-carbaldehyde and 1-methylpiperazine employs NaBH₃CN or NaBH(OAc)₃ in methanol/acetic acid (pH 5–7). Key advantages include:
Catalytic hydrogenation (H₂, Pd/C) offers a metal-free alternative but risks imidazole ring reduction at high pressures [8].
Emerging methodologies leverage synergistic catalysis for C(sp³)–N couplings. For example:
This approach bypasses preformed organometallic reagents and operates under ambient conditions, showcasing modern advancements in heterocycle coupling [8] [10].
Sustainable synthesis prioritizes:
Continuous flow systems enhance safety and efficiency:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: